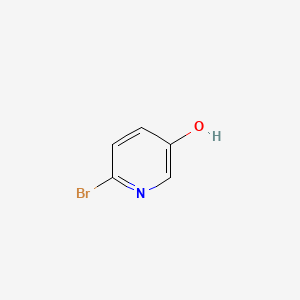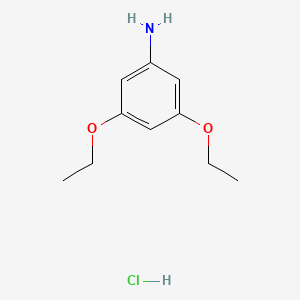![molecular formula C19H22N4O3S B2741486 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 899753-80-1](/img/structure/B2741486.png)
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a urea linkage, and a benzenesulfonamide group, making it a unique and versatile molecule in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield the urea derivative. Finally, the benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage and benzenesulfonamide group contribute to the compound’s binding affinity and specificity. This compound can inhibit the activity of certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
- 1-ethyl-1H-indole-3-carboxamide
- 1-ethyl-1H-indole-3-sulfonamide
- 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide
Uniqueness
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage and benzenesulfonamide group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for therapeutic applications .
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(10-8-14)27(20,25)26/h3-10,13H,2,11-12H2,1H3,(H2,20,25,26)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZVKMRWHANGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)
![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)
![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2741418.png)

![N-{[4-(2-ethyl-6-methylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2741420.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(thiophen-2-ylsulfonylamino)propanoate](/img/structure/B2741423.png)

